Safinamide D3

Bioanalysis LC-MS/MS Method Validation

Quantitation of safinamide in plasma via LC-MS/MS demands a co-eluting, mass-distinguishable internal standard to correct for ion suppression. Safinamide D3 addresses this critical need: • Provides exact co-elution with safinamide analyte, ensuring identical matrix effect correction • Enables validated PK/TK assays with LLOQ down to 0.5 ng/mL • Supplied with comprehensive characterization data for ANDA method validation and QC • Available in mg to gram scales with expedited global logistics

Molecular Formula C17H31FN2O2
Molecular Weight 317.5 g/mol
Cat. No. B15141021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafinamide D3
Molecular FormulaC17H31FN2O2
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F
InChIInChI=1S/C17H31FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h12-16,20H,2-11H2,1H3,(H2,19,21)/t12-,13?,14?,15?,16?/m0/s1/i1D3
InChIKeyBUWOTFXAKODHPV-FCMZDJCCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Safinamide D3: Deuterated Internal Standard


Safinamide D3 (CAS: 1147299-71-5) is a stable, isotopically labeled analog of the approved anti-Parkinson's drug safinamide, wherein three hydrogen atoms in the alaninamide moiety are replaced with deuterium (D) [1]. This compound belongs to the class of deuterated internal standards (IS) and is specifically designed for the precise quantification of safinamide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike the parent drug, which acts as a potent and reversible monoamine oxidase B (MAO-B) inhibitor (IC50=0.098 µM), Safinamide D3 is intended exclusively for analytical research and development applications .

IS
Deuterated internal standard (SIL-IS) for LC-MS/MS bioanalysis of safinamide in research matrices
+3
Tri-deuterated label provides +3 Da mass shift for unambiguous MS discrimination from unlabeled analyte
CO
Designed to co-elute with safinamide for ion suppression/enhancement correction in validated methods

Safinamide D3 Substitution Risk


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard like Safinamide D3 with its unlabeled analog (safinamide), a structurally similar analog (e.g., Safinamide-d4-1), or another compound cannot be done without invalidating the assay. This is because stable isotope-labeled (SIL) internal standards must be carefully selected to ensure they co-elute with the analyte to correct for ion suppression/enhancement, yet are distinguishable by mass. Different deuterium labeling (e.g., D3 vs D4) can lead to sufficient changes in molecular behavior, resulting in chromatographic separation from the analyte, meaning the IS no longer experiences the same instrumental conditions [1]. Improper selection can lead to severe quantitative inaccuracies, particularly during regulatory bioequivalence studies or pharmacokinetic profiling. Therefore, the specific isotopologue Safinamide D3 is a critical, non-fungible reagent required for validated methods.

Target ISTD
Safinamide D3

Co-elutes with safinamide; +3 Da mass shift enables distinct MS channel detection. Suitable for ion suppression correction in LC-MS/MS bioanalysis.

Risk if substituted
Unlabeled safinamide or D4 isotopologue

Unlabeled analog lacks mass differentiation and cannot correct for matrix effects. D4-labeled isotopologue may exhibit chromatographic separation from analyte due to deuterium isotope effect, altering ion suppression conditions and compromising quantitative accuracy.

Safinamide D3 Evidence Guide


MS Differentiation from Unlabeled Safinamide

Safinamide D3 (m/z 317.46) provides a clear mass difference of +3 Da from the unlabeled safinamide analyte (m/z 302.34) [1]. This mass shift is sufficient for unambiguous MS discrimination, eliminating signal crosstalk between the analyte and internal standard channels. As a tri-deuterated compound, it meets the requirement for a stable isotope label with a suitable mass difference for reliable quantitation .

MS Differentiation
Head-to-head
+3 Da mass shift (317.46 vs 302.34 g/mol)
Supports unambiguous analyte-IS signal separation in MS channels
Co-elution with distinct mass discrimination for ion suppression correction
Bioanalysis LC-MS/MS Method Validation

Isotopic Purity vs. Unlabeled Safinamide

Safinamide D3 is supplied with a documented minimum HPLC purity of 90% . In contrast, while high-purity unlabeled safinamide is available (e.g., 99.92% ), its isotopic distribution is natural and contains negligible amounts of the D3-labeled form, making it unusable as an MS internal standard. The isotopic purity of Safinamide D3 ensures a low background of unlabeled analyte in the IS channel, which is crucial for achieving a low limit of quantification (LLOQ).

Isotopic Purity
Cross-study
≥90% HPLC (ISTD) vs ≥99.92% (parent drug standard)
ISTD purity specification context differs from parent primary standard
Low unlabeled background supports LLOQ achievement; verify per project
Analytical Chemistry Isotopic Purity Reference Standard

ANDA Method Compliance

Safinamide D3 is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1][2]. Unlabeled safinamide reference standards, while also used in method development, cannot serve as the stable isotope-labeled internal standard required for the MS-based bioanalytical methods that form a core part of modern ANDA submissions.

Regulatory Context
Class-level
ANDA method compliance statement
Supports method validation documentation workflow
Supplier characterization data; review per method validation context
Regulatory Science ANDA Method Validation

Safinamide D3 Key Applications


Validated Bioanalysis for PK/TK Studies

Safinamide D3 is the requisite internal standard for LC-MS/MS methods quantifying safinamide in plasma and other biological fluids, as described in validated assays with a lower limit of quantification (LLOQ) of 0.5 ng/mL [1]. Its use ensures accurate and precise data generation for PK/TK profiling in preclinical species and human subjects, a cornerstone of drug development and regulatory submission [2].

Generic Drug ANDA Submissions

In the development of generic versions of Xadago® (safinamide mesylate), Safinamide D3 is utilized as a critical reference standard for analytical method validation (AMV) and quality control (QC), as stated by multiple vendors [1][2]. Its availability with comprehensive characterization data is essential for meeting the stringent method validation requirements of ANDA filings.

TDM and Clinical Pharmacology

For clinical studies investigating the exposure-response relationship or drug-drug interactions involving safinamide, robust and specific quantification of the drug in patient plasma is required. Safinamide D3 enables the development of high-throughput, selective, and sensitive LC-MS/MS assays for such purposes, overcoming the limitations of non-specific detection methods like UV spectrophotometry.

Stability-Indicating QC Assays

When developing stability-indicating methods to quantify safinamide in the presence of its degradation products, Safinamide D3 serves as an ideal internal standard to correct for any sample preparation and analytical variability. This ensures that the quantification of the active pharmaceutical ingredient (API) remains accurate and reliable over the drug product's shelf life, as validated in recent studies [1].

Application
Selection Property
Validation Focus
PK/TK bioanalysis research
Co-elution ISTD profile
Matrix-effect and recovery review in research matrices
Method validation documentation
Isotopic purity and characterization data
Bioanalytical validation review
Research PK monitoring context
MS discrimination and sensitivity
Research matrix reproducibility
Stability-indicating QC research
Deuterated IS stability profile
Degradation product correction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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